3-(三氟甲基)喹啉-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

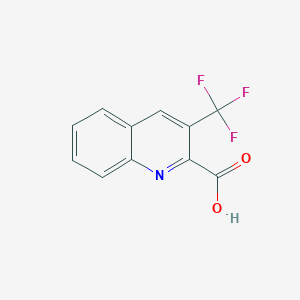

“3-(Trifluoromethyl)quinoline-2-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO2 . It is a solid substance and is considered a vital scaffold for leads in drug discovery, playing a major role in the field of medicinal chemistry .

Synthesis Analysis

Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . 3-(Tri(di)-fluoromethyl)quinoxaline-2-carboxylic acids were obtained for the first time and used for the synthesis of 2-amino-3-(tri(di)-fluoromethyl)quinoxalines and 2-(2-aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline .Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)quinoline-2-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)9-7(10(16)17)5-6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) .Chemical Reactions Analysis

The synthesis of “3-(Trifluoromethyl)quinoline-2-carboxylic acid” involves several chemical reactions. For instance, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained . These include amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)quinoline-2-carboxylic acid” is a solid substance . It has a molecular weight of 241.17 . The compound should be stored in a sealed container at room temperature .科学研究应用

Pharmaceutical Drug Development

The trifluoromethyl group in 3-(Trifluoromethyl)quinoline-2-carboxylic acid is a common pharmacophore in many FDA-approved drugs . This group can greatly influence the biological activity of a compound due to its lipophilicity and ability to form strong hydrogen bonds. It’s often used in the design of new drug candidates for various diseases due to these properties.

Organic Synthesis

In organic chemistry, 3-(Trifluoromethyl)quinoline-2-carboxylic acid serves as a versatile building block. It can undergo various chemical reactions to form complex molecules, which are useful in synthesizing new compounds with potential applications in medicinal chemistry .

Material Science

The unique electronic properties of the trifluoromethyl group make 3-(Trifluoromethyl)quinoline-2-carboxylic acid a candidate for developing advanced materials. These materials can be used in electronics, photonics, and as catalysts in chemical reactions .

Agrochemical Research

The trifluoromethyl group’s resistance to metabolic degradation makes compounds like 3-(Trifluoromethyl)quinoline-2-carboxylic acid suitable for developing more stable and effective agrochemicals, such as pesticides and herbicides .

Analytical Chemistry

3-(Trifluoromethyl)quinoline-2-carboxylic acid: can be used as a standard or reagent in analytical methods, including chromatography and mass spectrometry, to identify or quantify other substances .

Neuroscience Research

Compounds containing the trifluoromethyl group have been studied for their potential effects on the nervous system3-(Trifluoromethyl)quinoline-2-carboxylic acid could be used in research related to neurotransmitter receptors and nerve signal modulation .

安全和危害

The safety information for “3-(Trifluoromethyl)quinoline-2-carboxylic acid” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

未来方向

The future directions for “3-(Trifluoromethyl)quinoline-2-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry. Given its role as a vital scaffold for leads in drug discovery , there is significant interest in the synthesis of more complex biologically active compounds .

属性

IUPAC Name |

3-(trifluoromethyl)quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-6-3-1-2-4-8(6)15-9(7)10(16)17/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCZIGOYYGAGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476007 |

Source

|

| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588702-64-1 |

Source

|

| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)